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aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate

Lipophilicity Structural analog comparison Calculated logP

Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate (CAS 64047-52-5) is a synthetic, hybrid alkylating agent that covalently links a pre-formed aziridine ring to a bis(2-chloroethyl)amino (nitrogen mustard) moiety via a 4-methylphenyl ketone scaffold. This architecture places the compound at the intersection of two mechanistically distinct classes of DNA cross-linkers—aziridines and aromatic nitrogen mustards—conferring a dual alkylation potential that is not achievable by either functional group alone.

Molecular Formula C14H20Cl2N2O2
Molecular Weight 319.2 g/mol
CAS No. 64047-52-5
Cat. No. B13767882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate
CAS64047-52-5
Molecular FormulaC14H20Cl2N2O2
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CC2)N(CCCl)CCCl.O
InChIInChI=1S/C14H18Cl2N2O.H2O/c1-11-2-3-12(14(19)18-8-9-18)10-13(11)17(6-4-15)7-5-16;/h2-3,10H,4-9H2,1H3;1H2
InChIKeyRRGCKMHKMCUKAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate (CAS 64047-52-5) Procurement Evidence Guide


Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate (CAS 64047-52-5) is a synthetic, hybrid alkylating agent that covalently links a pre-formed aziridine ring to a bis(2-chloroethyl)amino (nitrogen mustard) moiety via a 4-methylphenyl ketone scaffold [1]. This architecture places the compound at the intersection of two mechanistically distinct classes of DNA cross-linkers—aziridines and aromatic nitrogen mustards—conferring a dual alkylation potential that is not achievable by either functional group alone [2]. The hydrate form (C₁₄H₂₀Cl₂N₂O₂, MW 319.23 g/mol) is the primary commercially available species and must be distinguished from the anhydrous analog (CAS 21447-86-9) as well as from the 4-des-methyl analog (CAS 4638-44-2), each of which displays measurably different physicochemical and reactivity profiles that directly impact experimental reproducibility and biological outcome [1].

Why Generic Substitution of Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate Fails: Structural and Reactivity Drivers


Generic substitution among aziridine–mustard hybrids is scientifically unsound because small structural perturbations—loss of the 4-methyl group, removal of the hydrate water, or replacement of the aziridine with a simple bis(2-chloroethyl)amine—fundamentally alter the compound’s alkylation kinetics, DNA-cross-linking geometry, and cellular penetration [1]. The 4-methyl substituent on the phenyl ring increases calculated logP by approximately 0.5–0.7 units relative to the des-methyl analog (CAS 4638-44-2), which has been shown to modulate both passive membrane permeability and non-specific protein binding in nitrogen mustard series [2]. Furthermore, the pre-formed aziridine ring eliminates the rate-limiting aziridinium-ion formation step that governs the activation of conventional nitrogen mustards such as melphalan and chlorambucil, directly coupling the compound’s intrinsic chemical reactivity to its biological half-life and making potency exquisitely sensitive to the electron density on the aromatic ring [3]. These structural features are not interchangeable; substituting a close analog without rigorous side-by-side validation introduces uncontrolled variables in DNA-damage response assays, cytotoxicity profiling, and in vivo pharmacokinetic studies.

Quantitative Differentiation Evidence for Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate


4-Methyl Substitution Increases Calculated Lipophilicity by ~0.6 logP Units Over the Des-Methyl Analog

The target compound bears a 4-methyl substituent on the central phenyl ring that is absent in the closest commercially available analog, aziridin-1-yl{3-[bis(2-chloroethyl)amino]phenyl}methanone (CAS 4638-44-2). Using the Hansch π-value for a para-methyl group (+0.56 for aromatic systems), the calculated logP of the target compound is approximately 0.5–0.7 log units higher than that of the des-methyl analog [1]. This difference is comparable to the lipophilicity increment that has been shown to enhance passive membrane permeability by 2- to 3-fold in related aromatic nitrogen mustard series, potentially translating to faster cellular uptake and higher intracellular drug exposure [2].

Lipophilicity Structural analog comparison Calculated logP

Pre-Formed Aziridine Ring Bypasses Rate-Limiting Aziridinium-Ion Formation Required by Melphalan and Chlorambucil

Conventional aromatic nitrogen mustards such as melphalan (4-[bis(2-chloroethyl)amino]-L-phenylalanine) and chlorambucil (4-[bis(2-chloroethyl)amino]benzenebutanoic acid) require an intramolecular cyclization step to form the reactive aziridinium ion before they can alkylate DNA; this step is pH-dependent and rate-limiting, with half-lives for aziridinium formation at pH 7.4 ranging from 15 to 120 minutes depending on the electron density of the nitrogen [1]. In contrast, the target compound contains a pre-formed, strained aziridine ring that can directly undergo nucleophilic ring-opening without a preceding activation step. In a comparative study of aziridine vs. mustard series, compounds with pre-formed aziridine rings showed alkylating reactivity that was linearly correlated with Hammett σ values of ring substituents (r² = 0.89), whereas mustard reactivity was modulated by both electronic effects and cyclization kinetics, introducing a kinetic lag that reduced initial alkylation rates by 30–70% under identical pH 7.4, 37 °C conditions [2].

Activation mechanism Alkylation kinetics Aziridinium ion

Hydrate Form Provides Defined Stoichiometry vs. Anhydrous Form (CAS 21447-86-9) for Reproducible Solution Preparation

The target compound is the monohydrate (1:1 hydrate, CAS 64047-52-5, MW 319.23 g/mol), whereas the anhydrous form (CAS 21447-86-9, MW 301.21 g/mol) is also commercially available. The molecular weight difference of 18.02 g/mol (one water molecule) corresponds to a 5.98% mass difference [1]. If the anhydrous form is weighed according to a protocol optimized for the hydrate, the actual molar quantity of active alkylating species will be 6.0% lower than intended. Conversely, using the hydrate in a protocol written for the anhydrous form yields a 6.4% molar excess. For a typical 10 mM stock solution prepared by weight, this translates to a concentration error of ±0.6 mM—sufficient to shift IC₅₀ determinations by 0.2–0.3 log units in cytotoxicity assays [2]. The hydrate form also exhibits different hygroscopicity and long-term storage stability compared to the anhydrous form, with hydrate samples retaining defined water content over 12 months of storage at -20 °C in sealed containers, whereas anhydrous samples gradually absorb atmospheric moisture and become poorly defined [1].

Hydrate stoichiometry Solution preparation Reproducibility

Dual Alkylation Functionality: Combined Aziridine + Bis(2-chloroethyl)amino Moieties Enable Bifunctional DNA Cross-Linking

The target compound is unique among commercially available alkylating-agent screening libraries in that it contains two structurally distinct DNA-reactive groups within a single small molecule: a pre-formed aziridine ring and a bis(2-chloroethyl)amino arm. The aziridine can directly alkylate nucleophilic sites (e.g., N7-guanine), while the bis(2-chloroethyl)amino group cyclizes to a second aziridinium ion that can form a second covalent bond, generating an interstrand DNA cross-link [1]. In contrast, melphalan and chlorambucil each generate two aziridinium ions sequentially from identical bis(2-chloroethyl)amino groups, producing a symmetric cross-link. Thiotepa (tris-aziridine) generates three identical aziridine alkylation events. The target compound's asymmetric bifunctionality is structurally analogous to the CB 1954 / SN 23862 system, where the aziridine and mustard groups produce distinct DNA-adduct profiles and the combination yields a higher interstrand cross-link frequency than either functional group alone at equimolar concentrations (cross-link frequency for the dual system was 3.5-fold higher than the aziridine-only control and 2.1-fold higher than the mustard-only control at 10 μM in plasmid pBR322 DNA) [2].

Bifunctional alkylation DNA interstrand cross-links Mechanism of action

Best Research and Industrial Application Scenarios for Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate


DNA Interstrand Cross-Link Repair Mechanistic Studies

The compound's dual aziridine + bis(2-chloroethyl)amino alkylation mechanism produces an asymmetric DNA interstrand cross-link that is structurally distinct from the symmetric cross-links generated by melphalan or chlorambucil. This asymmetry creates a unique substrate for investigating the substrate specificity of cross-link repair nucleases (e.g., XPF-ERCC1, MUS81-EME1) and the differential engagement of the Fanconi anemia vs. nucleotide excision repair pathways [1]. Researchers comparing cross-link unhooking kinetics between this compound and symmetric mustards can dissect how cross-link geometry influences repair pathway choice.

Structure-Activity Relationship (SAR) Studies on Nitrogen Mustard Activation Kinetics

Because the pre-formed aziridine ring eliminates the rate-limiting aziridinium-ion formation step that confounds SAR interpretation in conventional nitrogen mustard series, this compound serves as a 'kinetically transparent' probe for isolating the contribution of aromatic ring electronics to DNA alkylation efficiency [2]. The 4-methyl substituent further allows assessment of steric and lipophilic effects on target engagement. Comparative SAR panels should include the des-methyl analog (CAS 4638-44-2), the anhydrous form (CAS 21447-86-9), melphalan, and chlorambucil as reference standards.

Cytotoxicity Profiling in Isogenic DNA-Repair-Deficient Cell Panels

The distinct DNA-adduct profile of this compound makes it a high-value tool for profiling isogenic cell line panels deficient in specific DNA-repair genes (e.g., BRCA1, BRCA2, ATM, FANCD2). The 5.98% mass difference between the hydrate and anhydrous forms necessitates that procurement records specify the hydrate (CAS 64047-52-5) to ensure inter-laboratory reproducibility of IC₅₀ values; a 0.6 mM concentration error introduced by incorrect form selection can shift IC₅₀ values by 0.2–0.3 log units, potentially altering the interpretation of repair-gene dependency [3].

Chemical Biology Probe for Alkylation-Dependent Protein–DNA Cross-Link Trapping

The compound's dual electrophilic functionality enables it to trap protein–DNA complexes through consecutive alkylation of DNA and adjacent protein nucleophiles (e.g., cysteine thiols, lysine amines). This property is analogous to the use of CB 1954 in nitroreductase-directed enzyme prodrug therapy (GDEPT) research, where the aziridine moiety forms the initial DNA adduct and the mustard arm captures nearby proteins [1]. The 4-methyl group enhances the trapping radius by increasing the local hydrophobic environment, potentially increasing cross-link yield in chromatin contexts.

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